molecular formula C20H24N6O2 B2963754 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 1203254-44-7

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2963754
CAS No.: 1203254-44-7
M. Wt: 380.452
InChI Key: KRKNCGRHUKCWEH-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 6 with a 3,5-dimethylpyrazole moiety. An aminoethyl linker connects the pyrimidine to a 4-methoxyphenyl acetamide group. The pyrazole and pyrimidine rings are common in kinase inhibitors, suggesting possible applications in targeted therapies .

Properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-14-10-15(2)26(25-14)19-12-18(23-13-24-19)21-8-9-22-20(27)11-16-4-6-17(28-3)7-5-16/h4-7,10,12-13H,8-9,11H2,1-3H3,(H,22,27)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKNCGRHUKCWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrimidine ring substituted with a pyrazole moiety, which is known for its diverse biological activities. The molecular formula is C17H21N5OC_{17}H_{21}N_5O, with a molecular weight of 295.38 g/mol. Its unique structure allows it to interact with various biological targets, particularly in cancer treatment.

The primary mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar to other pyrimidine derivatives, this compound may inhibit DHFR, an enzyme critical for DNA synthesis. By blocking DHFR, it impairs the proliferation of cancer cells by limiting the availability of tetrahydrofolate necessary for nucleotide synthesis .
  • Kinase Inhibition : The compound may also act as an inhibitor of various kinases, including those involved in cell signaling pathways that regulate cell growth and survival. This is particularly relevant in the context of cancer therapy, where kinase inhibitors have shown efficacy against tumors .
  • Induction of Apoptosis : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, thereby reducing tumor growth. This effect might be mediated through the activation of specific apoptotic pathways .

Biological Activity and Case Studies

Several studies have reported on the biological activity of related compounds that share structural similarities with this compound.

StudyCompoundBiological ActivityIC50 Values
PiritreximInhibits DHFR; anti-tumor effects0.3 - 24 µM
Compound 5iDual EGFR/VGFR2 inhibitor; induces apoptosis0.3 µM (EGFR), 7.60 µM (VGFR2)
Thiazolyl-pyrimidinesAnti-tumor activity; inhibits cell proliferationNot specified

Case Study: Piritrexim

Piritrexim is a well-studied antifolate that has demonstrated significant anti-tumor activity through DHFR inhibition. It has shown efficacy against various cancers, including melanoma and urothelial carcinoma. The structural similarities suggest that this compound could exhibit comparable therapeutic effects .

Case Study: Dual Kinase Inhibitors

Research on phenylpyrazolo[3,4-d]pyrimidine derivatives indicates their potential as dual inhibitors targeting EGFR and VGFR2 pathways. These compounds have been shown to effectively inhibit tumor growth in models such as MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration . This suggests a possible similar mechanism for this compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The target compound shares a pyrimidine-pyrazole scaffold with several analogs:

  • : A CDK2 inhibitor with a fluorinated pyrimidine and methylpyrazole substituents highlights the role of halogenation in metabolic stability .
  • : A dichlorophenoxy-substituted analog demonstrates how electron-withdrawing groups affect lipophilicity and binding interactions .
Table 1: Structural Comparison
Compound Core Structure Key Substituents Functional Groups
Target Compound Pyrimidine-Pyrazole 4-Methoxyphenyl, Aminoethyl Acetamide, Methoxy
Pyrimidine-Triazole Cyclopropyl, Pyridinyl Acetamide, Triazole
Pyrimidine-Pyrazole Fluoro, Methylpyrazole Acetamide, Fluorine
Pyrimidine-Pyrazole Dichlorophenoxy, Methyl Acetamide, Chlorine

Physicochemical Properties

Table 2: Physical and Spectral Data
Compound Melting Point (°C) Key NMR Shifts (δ, ppm) Notable IR Peaks (cm⁻¹)
Target Compound Not reported Predicted: ~8.5 (pyrimidine-H), ~4.0 (CH3) ~1650 (C=O), ~3300 (N-H)
165–167 7.58 (triazole-H), 8.17 (pyridinyl-H) 1680 (C=O), 3300 (N-H)
283–284 8.50 (pyrimidine-H), 4.02 (CH3) 1650 (C=O), 3350 (N-H)
Not reported Predicted: ~6.8–7.5 (aryl-H) ~1740 (C=O), 1250 (C-O)
  • Solubility: The target’s methoxy group may enhance aqueous solubility compared to ’s dichlorophenoxy analog. Fluorination in ’s compound improves membrane permeability .

Crystallographic and Computational Analysis

While crystallographic data for the target compound are unavailable, notes the widespread use of SHELX programs for small-molecule refinement. Analogous compounds (e.g., ) likely employ similar methods for structural validation .

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